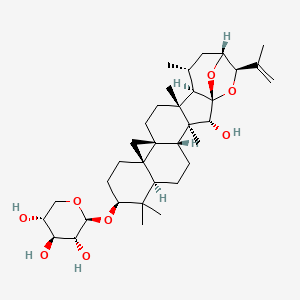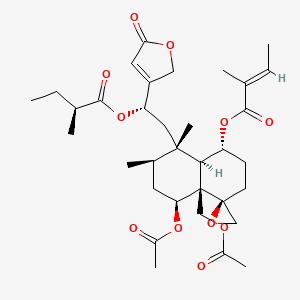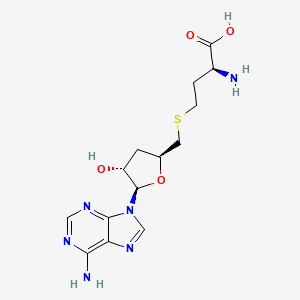
Demethylonapristone
Overview
Description
Demethylonapristone is a synthetic steroidal compound known for its antiprogestogen and antiglucocorticoid activities. It is structurally related to onapristone, a compound that has been studied for its potential in treating various cancers, including breast and prostate cancer . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of demethylonapristone involves several key steps, starting from a steroidal precursor. The synthetic route typically includes the following steps:
Vinylogous Addition: The reaction of a steroid derivative with a Grignard reagent, such as 4-(dimethylamino)phenylmagnesium bromide, to form an intermediate compound.
Oxidation: Conversion of the alcohol group in the intermediate to a ketone.
Irradiation: Exposure to a mercury lamp to induce a configuration change in the methyl group adjacent to the ketone.
Alkynylation: Reaction with an acetylene derivative using butyllithium to introduce an alkyne group.
Hydrogenation and Acid Treatment: Catalytic hydrogenation to convert the alkyne to an alkyl group, followed by acid treatment to remove protecting groups and yield the final product.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring purity and yield through rigorous quality control measures.
Chemical Reactions Analysis
Demethylonapristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Hydrogenation: Catalytic hydrogenation to reduce alkyne or alkene groups to alkanes using catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Mechanism of Action
Demethylonapristone exerts its effects primarily through antagonism of the progesterone receptor. By binding to the receptor, it prevents the receptor-mediated transcription of target genes, thereby inhibiting the biological effects of progesterone. This mechanism is particularly relevant in hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression . Additionally, this compound may exhibit antiglucocorticoid activity, further contributing to its therapeutic potential.
Comparison with Similar Compounds
Demethylonapristone is structurally and functionally similar to other antiprogestogens, such as onapristone and mifepristone. it has unique properties that distinguish it from these compounds:
Mifepristone: Known for its use in medical abortion, mifepristone also has antiglucocorticoid activity but differs in its receptor binding profile and clinical applications.
Other similar compounds include ulipristal acetate and asoprisnil, which are also antiprogestogens with varying degrees of receptor specificity and clinical uses.
Properties
IUPAC Name |
(8S,11R,13R,14S,17S)-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO3/c1-27-17-24(18-4-7-20(29-2)8-5-18)26-22-11-9-21(31)16-19(22)6-10-23(26)25(27)12-14-28(27,32)13-3-15-30/h4-5,7-8,16,23-25,29-30,32H,3,6,9-15,17H2,1-2H3/t23-,24+,25-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIXJQPMTVGKW-BSMGLMMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152698 | |
| Record name | Demethylonapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120144-15-2 | |
| Record name | Demethylonapristone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120144152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylonapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)










![(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257346.png)
![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)
